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Compound of Interest

Compound Name: (S)-1-Bromo-2-methylbutane

Cat. No.: B1277395

This guide provides a comprehensive overview of the spectroscopic data for (S)-1-Bromo-2-
methylbutane, a chiral haloalkane. The information is intended for researchers, scientists, and
professionals in the field of drug development and organic chemistry. This document presents
key spectroscopic data in a structured format, details the experimental protocols for data
acquisition, and visualizes the analytical workflows.

Molecular and Physical Properties

(S)-1-Bromo-2-methylbutane is a chiral molecule with the chemical formula C5H11Br.[1][2] It
is also known by other names such as (S)-(+)-2-Methylbutyl bromide.

Property Value

CAS Number 534-00-9[2][3]

Molecular Formula C5H11Br[1][2]

Molecular Weight 151.04 g/mol [3]

Boiling Point 121-122 °C

Density 1.223 g/mL at 25 °C

Refractive Index n20/D 1.445

Optical Activity [0]21/D +4.5°, ¢ =5 in chloroform

© 2025 BenchChem. All rights reserved. 1/10 Tech Support


https://www.benchchem.com/product/b1277395?utm_src=pdf-interest
https://www.benchchem.com/product/b1277395?utm_src=pdf-body
https://www.benchchem.com/product/b1277395?utm_src=pdf-body
https://www.benchchem.com/product/b1277395?utm_src=pdf-body
https://www.chemicalbook.com/SpectrumEN_534-00-9_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C534009&Mask=200
https://webbook.nist.gov/cgi/cbook.cgi?ID=C534009&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/5464167
https://www.chemicalbook.com/SpectrumEN_534-00-9_1HNMR.htm
https://webbook.nist.gov/cgi/cbook.cgi?ID=C534009&Mask=200
https://pubchem.ncbi.nlm.nih.gov/compound/5464167
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Data

The following sections summarize the nuclear magnetic resonance (NMR), infrared (IR), and
mass spectrometry (MS) data for (S)-1-Bromo-2-methylbutane.

'H Nuclear Magnetic Resonance (NMR) Spectroscopy

The *H NMR spectrum of (S)-1-Bromo-2-methylbutane provides information about the
chemical environment of the hydrogen atoms in the molecule.

Chemical Shift . . .
Multiplicity Integration Assignment

(ppm)

~3.3 Multiplet 2H -CH2Br

~1.75 Multiplet 1H -CH-

135-15 Multiplet 2H -CH2-

~0.9 Triplet 3H -CH2CH3

>0.9 Doublet 3H -CH(CH3)

Note: The exact chemical shifts and coupling constants can vary depending on the solvent and
the spectrometer's magnetic field strength. The values presented are approximate based on
typical spectra.[4]

13C Nuclear Magnetic Resonance (NMR) Spectroscopy

The 13C NMR spectrum reveals the number of chemically distinct carbon environments.
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Chemical Shift (ppm) Carbon Atom
~40 -CH2Br

~35 -CH-

~25 -CH2-

~20 -CH(CH3)

~10 -CH2CH3

Note: These are approximate chemical shift values.

Infrared (IR) Spectroscopy

The IR spectrum shows the characteristic vibrational frequencies of the functional groups
present in the molecule.

Wavenumber (cm~?) Vibration Type

2845 - 2975 C-H stretching

1270 - 1480 C-H bending/deformation
1300 - 1150 -CH2X wag

690 - 515 C-Br stretch

Note: The C-Br stretch is a key characteristic of alkyl halides.[5][6]

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments. The presence of bromine is indicated by two molecular ion peaks of nearly equal
intensity (M+ and M+2) due to the natural isotopic abundance of 7°Br and &1Br.[7][8]
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miz lon

150/152 [C5H11Br]* (Molecular lon)
71 [C5H11]*

57 [C4H9]* (Base Peak)

43 [C3HT7]*

Note: The relative intensities of the fragment ions can vary depending on the ionization method
and energy.

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To obtain high-resolution *H and *3C NMR spectra of (S)-1-Bromo-2-methylbutane.
Materials:

e (S)-1-Bromo-2-methylbutane sample

Deuterated chloroform (CDClIs)

Tetramethylsilane (TMS)

NMR tube

NMR spectrometer (e.g., 400 MHZz)
Procedure:

o Sample Preparation: Dissolve approximately 5-10 mg of (S)-1-Bromo-2-methylbutane in
about 0.5-0.7 mL of CDClIs in a clean, dry NMR tube. Add a small amount of TMS as an
internal standard (0 ppm).

e Instrument Setup:
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o Insert the NMR tube into the spectrometer.

o Lock the spectrometer on the deuterium signal of the CDCls.

o Shim the magnetic field to achieve a homogeneous field, resulting in sharp and
symmetrical peaks.[9]

e 1H NMR Data Acquisition:

o Set the appropriate acquisition parameters, including the number of scans (e.g., 8-16),
pulse width, and relaxation delay.[9]

o Acquire the free induction decay (FID) data.

e 13C NMR Data Acquisition:

o Switch the spectrometer to the 3C nucleus frequency.

o Use a proton-decoupled pulse sequence to simplify the spectrum by removing C-H
coupling.

o Set the acquisition parameters, typically requiring a larger number of scans than *H NMR
due to the lower natural abundance of 13C.

» Data Processing:

o

Apply a Fourier transform to the FID to obtain the NMR spectrum.

[¢]

Phase the spectrum to ensure all peaks are in the positive absorptive mode.

o

Calibrate the chemical shift scale using the TMS signal at 0 ppm.

[e]

Integrate the peaks in the *H NMR spectrum to determine the relative number of protons.

Infrared (IR) Spectroscopy

Objective: To obtain the infrared absorption spectrum of (S)-1-Bromo-2-methylbutane.

Materials:

© 2025 BenchChem. All rights reserved. 5/10 Tech Support


https://www.emory.edu/NMR/docs/exp_%20061413_final.pdf
https://www.emory.edu/NMR/docs/exp_%20061413_final.pdf
https://www.benchchem.com/product/b1277395?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1277395?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

e (S)-1-Bromo-2-methylbutane sample

o FTIR spectrometer with an Attenuated Total Reflectance (ATR) accessory or salt plates
(NaCl or KBr).

» Volatile solvent (e.g., dichloromethane) for cleaning.
Procedure (ATR method):

o Background Spectrum: Record a background spectrum of the clean ATR crystal. This will be
subtracted from the sample spectrum.

o Sample Application: Place a small drop of liquid (S)-1-Bromo-2-methylbutane directly onto
the ATR crystal.

o Data Acquisition: Acquire the sample spectrum. The instrument will automatically subtract the
background.

o Cleaning: Clean the ATR crystal thoroughly with a soft tissue and a volatile solvent.
Procedure (Salt Plate method):

o Sample Preparation: Place a drop of the liquid sample between two salt plates to create a
thin film.

o Data Acquisition: Place the salt plates in the spectrometer's sample holder and acquire the
spectrum.

e Cleaning: Clean the salt plates with a dry, volatile solvent.

Mass Spectrometry (MS)

Objective: To determine the mass-to-charge ratio of the molecular ion and major fragment ions
of (S)-1-Bromo-2-methylbutane.

Materials:

e (S)-1-Bromo-2-methylbutane sample
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e Mass spectrometer (e.g., with Electron lonization - El source) coupled to a Gas
Chromatograph (GC-MS).

» Volatile solvent (e.g., methanol or acetonitrile).
Procedure:

o Sample Preparation: Prepare a dilute solution of the sample in a volatile solvent (e.g., 1
mg/mL).[10]

e Instrument Setup:

o Set the GC parameters (injection volume, column temperature program) to separate the
compound of interest.

o Set the MS parameters, including the ionization energy (typically 70 eV for El) and the
mass range to be scanned.

o Data Acquisition:
o Inject the sample into the GC-MS system.

o The compound will be separated by the GC and then introduced into the MS for ionization
and analysis.

e Data Analysis:

o Identify the molecular ion peak (M+) and the M+2 peak, which is characteristic of a
bromine-containing compound.

o Analyze the fragmentation pattern to identify the major fragment ions.

Visualizations

The following diagrams illustrate the experimental workflows for the spectroscopic analyses.
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Caption: Workflow for NMR Spectroscopy.
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Caption: Workflow for IR Spectroscopy (ATR Method).
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Caption: Workflow for Mass Spectrometry (GC-MS).

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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